molecular formula C25H33N3O3 B2577518 methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate CAS No. 1796896-80-4

methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate

Cat. No.: B2577518
CAS No.: 1796896-80-4
M. Wt: 423.557
InChI Key: AWTTZWCCGXRIMO-UHFFFAOYSA-N
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Description

Methyl 2-(3,15-diazatetracyclo[77102,7010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the carbonylamino and phenylacetate moieties. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate
  • 3-Methyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

Uniqueness

Methyl 2-(3,15-diazatetracyclo[77102,7010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate is unique due to its specific functional groups and the arrangement of atoms within its tetracyclic structure

Properties

IUPAC Name

methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-31-24(29)22(17-8-3-2-4-9-17)26-25(30)28-13-7-10-18-14-19-15-20(23(18)28)16-27-12-6-5-11-21(19)27/h2-4,8-9,14,19-23H,5-7,10-13,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTTZWCCGXRIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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